7,8-Dichlorochroman-4-amine
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Overview
Description
7,8-Dichlorochroman-4-amine is a chemical compound with the molecular formula C9H9Cl2NO and a molecular weight of 218.08 g/mol It is a derivative of chroman, characterized by the presence of two chlorine atoms at the 7th and 8th positions and an amine group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichlorochroman-4-amine typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure purity and consistency . The process may include steps like purification through recrystallization and characterization using techniques like NMR and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions: 7,8-Dichlorochroman-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines with different degrees of substitution.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.
Major Products: The major products formed from these reactions include substituted amines, nitroso compounds, and various derivatives with modified functional groups .
Scientific Research Applications
7,8-Dichlorochroman-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antimalarial properties.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 7,8-Dichlorochroman-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial activity.
Chroman-4-one derivatives: Exhibits various biological activities, including anticancer and anti-inflammatory properties.
Uniqueness: 7,8-Dichlorochroman-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution at the 7th and 8th positions, combined with the amine group at the 4th position, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C9H9Cl2NO |
---|---|
Molecular Weight |
218.08 g/mol |
IUPAC Name |
7,8-dichloro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9Cl2NO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2 |
InChI Key |
WUGRPYNFTPEPAC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2Cl)Cl |
Origin of Product |
United States |
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